3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one

Description

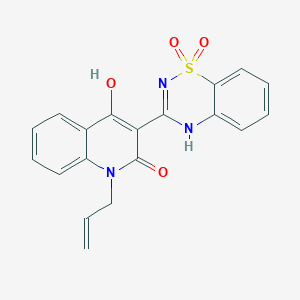

This compound belongs to a class of 4-hydroxyquinolin-2(1H)-ones fused with a 1,2,4-benzothiadiazine 1,1-dioxide moiety. Its structure features a quinolinone core substituted at the 3-position with a benzothiadiazine ring and at the 1-position with a prop-2-en-1-yl (allyl) group.

Properties

Molecular Formula |

C19H15N3O4S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-prop-2-enylquinolin-2-one |

InChI |

InChI=1S/C19H15N3O4S/c1-2-11-22-14-9-5-3-7-12(14)17(23)16(19(22)24)18-20-13-8-4-6-10-15(13)27(25,26)21-18/h2-10,23H,1,11H2,(H,20,21) |

InChI Key |

LHJCMMLVXFHWOC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Origin of Product |

United States |

Biological Activity

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one is a compound of significant interest due to its biological activities, particularly as an inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological effects based on various studies.

The compound has the following chemical properties:

- Molecular Formula : C16H11N3O4S

- Molecular Weight : 341.341 g/mol

- CAS Number : 303776-73-0

- IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves modifications to the benzothiadiazine scaffold to enhance its potency against HCV. Research indicates that altering substituents on the quinolinone ring can significantly impact the compound's inhibitory activity against HCV polymerase. For instance, the introduction of various heteroaryl groups has been shown to improve both physicochemical properties and biological activity .

Inhibition of Hepatitis C Virus

The primary biological activity of this compound is its role as an inhibitor of HCV RNA-dependent RNA polymerase. Studies have demonstrated that derivatives of this compound can effectively inhibit HCV replication in cellular models such as Huh7 cells. The most potent derivatives exhibit IC50 values in the nanomolar range .

The mechanism by which this compound exerts its antiviral effects involves competitive inhibition of the HCV polymerase enzyme, thereby disrupting viral RNA synthesis. This inhibition is crucial for preventing viral replication and propagation within host cells .

Case Studies and Research Findings

Several studies have documented the efficacy of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one:

Scientific Research Applications

-

Starting Materials:

- Quinoline derivatives

- Benzothiadiazine intermediates

-

Reaction Conditions:

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate

- Temperature: Reflux conditions for several hours

-

Purification:

- Crystallization or chromatography techniques are employed to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The biological evaluation revealed that it exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the compound's efficacy against human cancer cell lines:

- Cell Lines Tested: HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Results:

- IC50 values ranged from 1.9 to 7.52 µg/mL for HCT-116.

- The compound demonstrated selective cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment.

Drug Development

The compound's unique structure makes it a candidate for drug development in treating various diseases, particularly cancers. Its ability to interact with biological macromolecules suggests potential as a lead compound in medicinal chemistry.

Potential Therapeutic Areas

- Cancer Therapy

- Antimicrobial Activity

- Anti-inflammatory Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolinone Nitrogen

- Methyl derivatives, such as those in and , exhibit moderate antimicrobial activity, suggesting that bulkier groups like allyl may alter target binding .

- 1-(3-Methylbutyl) Analog (): The 3-methylbutyl chain introduces lipophilicity, which may improve cellular uptake but reduce aqueous solubility. This compound (C21H21N3O4S) shares the benzothiadiazine-quinolinone core but differs in pharmacokinetic properties due to the extended alkyl chain .

Modifications on the Benzothiadiazine or Quinolinone Core

- Fluoro-Substituted Quinolinones (): The addition of a 6-fluoro group (e.g., compound 130) significantly enhances HCV polymerase inhibition (IC50 < 10 nM) compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect likely stabilizes binding interactions with enzymatic targets .

- Triazole-Substituted Quinolinones (): Derivatives with 1,2,3-triazole rings, synthesized via click chemistry, demonstrate antioxidant and antiproliferative activities. These compounds prioritize hydrogen-bonding interactions over the sulfonamide group in benzothiadiazine-containing analogs, leading to divergent biological profiles .

Heterocyclic Replacements

- Quinazolin-4(3H)-ones (): Replacing the quinolinone core with a quinazolinone alters hydrogen-bonding capacity and aromatic stacking. Quinazolinones generally show lower log S values (water solubility) compared to quinolinones, impacting bioavailability .

- 1,2,5-Thiadiazole Derivatives (): Compounds like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide lack the fused benzothiadiazine-quinolinone system, resulting in reduced ring strain and distinct electronic properties. These derivatives are less explored for antiviral activity but show promise in materials science .

Antiviral Activity

The target compound’s benzothiadiazine-quinolinone scaffold is closely related to the HCV polymerase inhibitors described in . For example, compound 130 (1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone) exhibits IC50 values of 0.7 µM in enzymatic assays and 1.2 µM in cellular replicon assays. The absence of a fluoro substituent and the presence of an allyl group in the target compound may reduce potency but improve metabolic stability .

Antimicrobial and Antioxidant Profiles

- Antimicrobial Activity : Methyl-substituted analogs (e.g., compound 11 in ) show moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL), while diazepine-fused derivatives (e.g., compound 23 in ) exhibit broader-spectrum efficacy. The allyl group’s influence on membrane penetration remains uncharacterized but warrants investigation .

- This highlights the role of substituents in redox modulation .

Structural and Physicochemical Data

Preparation Methods

Core Quinolinone Synthesis

The 4-hydroxyquinolin-2(1H)-one scaffold forms the foundational structure for this compound. As demonstrated by Moradi Rufchahi and Pourbabaea , cyclization of hemi-malonamide derivatives using polyphosphoric acid (PPA) or phosphorus pentoxide in methanesulfonic acid achieves this core efficiently. For example, treating 3-(naphthyl-1-amino)-3-oxopropanoic acid with PPA at 140–150°C for 5 hours yields 4-hydroxybenzo[h]quinolin-2(1H)-one in 53% yield . Adapting this method, substituting naphthyl groups with simpler aryl or alkyl amines could generate the desired quinolinone precursor.

Key parameters:

Synthesis of the 1,2,4-Benzothiadiazine 1,1-Dioxide Moiety

The benzothiadiazine ring is constructed via cyclization of 2-aminobenzenesulfonamide derivatives. Wu et al. developed a zinc-catalyzed oxidative coupling of 2-aminobenzenesulfonamide with aldehydes or benzyl alcohols, yielding benzothiadiazine 1,1-dioxides in moderate to good yields (60–75%). For example, reacting 2-aminobenzenesulfonamide with benzaldehyde in the presence of Zn(OTf)₂ at 100°C for 12 hours produced the bicyclic system .

Optimized Protocol :

Coupling of Quinolinone and Benzothiadiazine Units

The final step involves linking the quinolinone and benzothiadiazine moieties. Sharif et al. demonstrated urea-based couplings using 1,1′-carbonyldiimidazole (CDI) to connect quinoline diamines with benzothiazoles. While the target compound lacks a urea bridge, analogous coupling strategies using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling could be employed. For instance, Suzuki-Miyaura coupling between a brominated quinolinone and a boronic ester-functionalized benzothiadiazine might achieve the desired linkage.

Alternative Approach :

-

Coupling Reagent : CDI or DCC (dicyclohexylcarbodiimide)

-

Solvent : Dry acetonitrile (ACN)

-

Temperature : Reflux (82°C)

Spectroscopic Characterization

Post-synthesis validation requires robust analytical data:

-

¹H NMR :

-

FTIR :

-

HRMS :

Challenges and Optimization

-

Regioselectivity : Competing O- vs. N-alkylation during allylation necessitates careful base selection (e.g., NaH instead of Na₂CO₃) .

-

Oxidation Control : Over-oxidation of the benzothiadiazine sulfonamide to sulfone requires stoichiometric H₂O₂ or O₂ .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification .

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one?

- Answer : The compound can be synthesized via multi-step protocols. For example, analogous quinolin-2(1H)-ones are prepared by condensing substituted amines with carbonyl precursors under reflux in ethanol or DMF. Key steps include:

- Step 1 : Formation of the quinoline core via cyclization of 2-aminophenyl ketones with aldehydes or ketones.

- Step 2 : Introduction of the 1,2,4-benzothiadiazine-dioxide moiety using sulfonating agents (e.g., SOCl₂ followed by oxidation).

- Step 3 : Allylation at the N1 position using propargyl bromide or similar reagents.

Purification typically involves column chromatography and crystallization from ethanol/DMF mixtures. Yields range from 63–77% depending on reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- IR Spectroscopy : Confirms hydroxyl (3447 cm⁻¹), carbonyl (1663 cm⁻¹), and sulfone (1300–1150 cm⁻¹) groups .

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related quinolin-2(1H)-ones .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

- Answer :

- Storage : Store at –20°C in inert atmospheres to prevent oxidation.

- Stability Assays : Use HPLC or TLC to monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Adjust pH (2–12) and analyze via UV-Vis spectroscopy for hydrolytic stability .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of synthesizing the benzothiadiazine-dioxide moiety?

- Answer : Microwave-assisted synthesis with InCl₃ as a catalyst reduces reaction times (5–15 minutes) and improves yields (up to 85%) by enhancing cyclization kinetics. Solvent optimization (e.g., CH₂Cl₂/di-isopropylether) minimizes side products .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial DNA gyrase). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values from in vitro assays .

Q. How do structural modifications (e.g., replacing the allyl group with aryl substituents) alter bioactivity?

- Answer :

- SAR Studies : Substitute the allyl group with phenyl/methyl groups (via reductive amination) and evaluate antimicrobial activity.

- Key Finding : Bulky substituents at N1 reduce solubility but enhance target binding (e.g., MIC values decrease from 32 µg/mL to 8 µg/mL for S. aureus) .

Q. How can conflicting data on reaction yields (e.g., 63% vs. 77%) be resolved?

- Answer :

- Controlled Replicates : Standardize reagent purity (≥99%), solvent drying, and inert gas use.

- Catalyst Screening : Compare InCl₃, FeCl₃, and Bi(OTf)₃ to identify optimal conditions.

- Kinetic Analysis : Use in situ IR or NMR to track intermediate formation and identify rate-limiting steps .

Q. What mechanistic insights explain the compound’s cyclization behavior during synthesis?

- Answer : Cyclization proceeds via acid-catalyzed intramolecular nucleophilic attack (e.g., acetic anhydride/pyridine system forms pyrano-quinoxaline derivatives). Isotopic labeling (¹⁸O) confirms carbonyl oxygen retention in the product .

Methodological Best Practices

- Synthesis : Optimize microwave parameters (power, time) to balance yield and purity .

- Characterization : Combine XRD with Hirshfeld surface analysis to detect intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

- Bioactivity Testing : Use broth microdilution assays (CLSI guidelines) for MIC determination against Gram-positive/negative pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.